BU 224 hydrochloride
Overview
Description
BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor with a Ki value of 2.1 nM . The imidazoline I2 receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .
Molecular Structure Analysis
The empirical formula of BU 224 hydrochloride is C12H11N3·HCl . Its molecular weight is 233.70 . The SMILES string representation of its structure isCl[H].C1CN=C(N1)c2ccc3ccccc3n2
.
Scientific Research Applications
1. Neuropharmacology BU 224 hydrochloride is a high affinity ligand for the imidazoline I2 binding site . It’s a putative I2 antagonist, which means it can block the effects of imidazoline ligands on certain receptors . This has implications in the study of pain modulation and neuroprotection .
2. Behavioral Studies BU 224 hydrochloride has been used in behavioral studies involving rats. Specifically, it has been observed to produce ipsiversive rotational behavior in rats with a full 6-OHDA lesion of the nigrostriatal tract . This suggests potential applications in the study of Parkinson’s disease and other neurological disorders.
3. Antidepressant-like Activity BU 224 hydrochloride has been shown to have antidepressant-like activity. In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex .
4. Pain Modulation BU 224 hydrochloride has been used in studies related to pain modulation. In rats with warm water tail withdrawal procedure, BU224 inhibited the enhancement of morphine and tramadol antinociception induced by 2-BFI and agmatine .
5. Neuroprotection BU 224 hydrochloride is known to play a critical role in neuroprotection . The imidazoline I2 receptor, for which BU 224 hydrochloride is a selective ligand, is an allosteric binding site of monoamine oxidase . This suggests potential applications in the study of neurodegenerative diseases.
6. Antinociceptive Effects BU 224 hydrochloride has been shown to have antinociceptive effects. It dose-dependently inhibits C-fiber evoked responses, post-discharge, and wind-up . This suggests potential applications in the study of pain and analgesia .
Safety And Hazards
BU 224 hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements are P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019114 | |
Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BU 224 hydrochloride | |
CAS RN |
205437-64-5 | |
Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.